molecular formula C26H27N3O4S B2578667 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide CAS No. 681270-83-7

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide

Numéro de catalogue: B2578667
Numéro CAS: 681270-83-7
Poids moléculaire: 477.58
Clé InChI: ATYZOYNAVOEBRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Effects on Cardiovascular Diseases

Sulfonylureas, like glibenclamide, have been studied for their effects on myocardial ischemic ventricular arrhythmias in non-insulin-dependent diabetes mellitus. Research by Cacciapuoti et al. (1991) found that glibenclamide significantly reduced the frequency of ventricular premature complexes and episodes of nonsustained ventricular tachycardia during transient myocardial ischemia, indicating its potential antiarrhythmic effects in preventing ventricular arrhythmias induced by transient myocardial ischemia (Cacciapuoti et al., 1991).

Neuropharmacological Studies

Research on compounds like sulpiride and metoclopramide has explored their differential effects on the brain, particularly concerning dopamine (DA) receptors. A study by Nishibe et al. (1982) compared the effects of sulpiride (SUL) and metoclopramide (MET) on the brain homovanillic acid (HVA) level and shuttle box avoidance, revealing their distinct modes of action on the blockade of DA receptors and suggesting implications for their clinical efficacy in mental disorders (Nishibe et al., 1982).

Metabolic and Therapeutic Implications

The combination of sulfonylureas with other agents, like metformin, has been evaluated for its effects on diabetes control. A study by Raptis et al. (1996) compared the fixed combination of glibenclamide-metformin with glibenclamide-phenformin on NIDDM diabetes control, showing the combination's impact on post-prandial blood glucose and glycosylated hemoglobin values, indicating the importance of these combinations in improving diabetes management (Raptis et al., 1996).

Exploration of Drug Metabolism

Studies on the metabolism and disposition of novel drugs, like venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, provide critical insights into their pharmacokinetics and potential therapeutic applications. Research by Liu et al. (2017) characterized the absorption, metabolism, and excretion of venetoclax in humans, highlighting the role of hepatic metabolism and the identification of major metabolites, which is essential for understanding the drug's efficacy and safety profile (Liu et al., 2017).

Propriétés

IUPAC Name

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c30-25(14-9-19-5-2-1-3-6-19)27-22-10-12-23(13-11-22)34(32,33)28-16-20-15-21(18-28)24-7-4-8-26(31)29(24)17-20/h1-8,10-13,20-21H,9,14-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYZOYNAVOEBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.